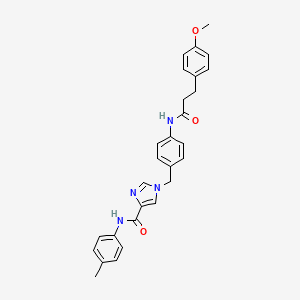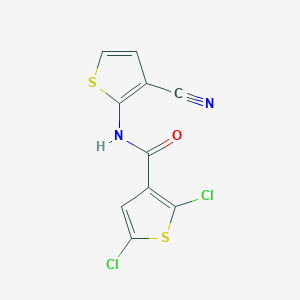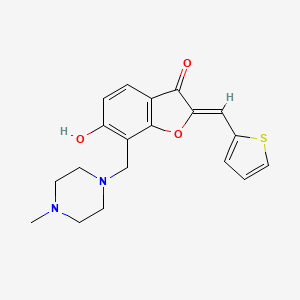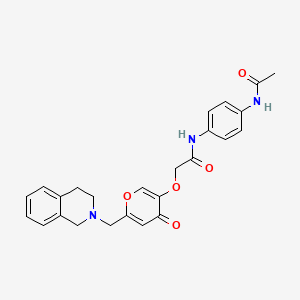
N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) delves into the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). The study elucidates the impact of hydrogen bonding on self-assembly processes and explores the antioxidant activity of these compounds. The findings suggest potential applications in developing antioxidant agents and materials science through the study of coordination chemistry and supramolecular architectures (Chkirate et al., 2019).
Antibacterial Activity of Quinoline Derivatives
Le, Pham, and Nguyen (2018) investigated the antibacterial properties of new 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives. The study's outcomes highlight the potential of quinoline derivatives as antibacterial agents, suggesting a pathway for developing new therapeutics to combat bacterial infections. This research underlines the importance of chemical synthesis in discovering new bioactive compounds with potential pharmaceutical applications (Le, Pham, & Nguyen, 2018).
Pyridine and Fused Pyridine Derivatives Synthesis
Al-Issa (2012) explored the synthesis of new pyridine and fused pyridine derivatives, emphasizing the chemical reactions and processes involved in creating these compounds. The study contributes to the chemical literature by providing new methods for synthesizing pyridine derivatives, which are crucial in various scientific and industrial applications, including the development of pharmaceuticals and materials (Al-Issa, 2012).
Crystal Structure and Properties of Amide Derivatives
Karmakar, Sarma, and Baruah (2007) focused on the structural aspects and properties of amide-containing isoquinoline derivatives. Their research provides valuable insights into the crystal structure, fluorescence emission, and potential applications of these compounds in material science and molecular engineering. The study underscores the importance of structural analysis in understanding the properties and applications of chemical compounds (Karmakar, Sarma, & Baruah, 2007).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-17(29)26-20-6-8-21(9-7-20)27-25(31)16-33-24-15-32-22(12-23(24)30)14-28-11-10-18-4-2-3-5-19(18)13-28/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPRTWDNYAOPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
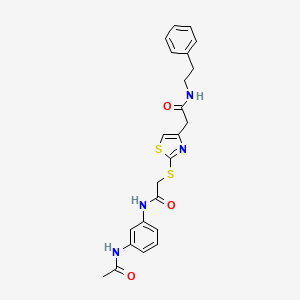
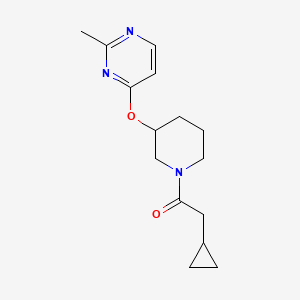
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2879485.png)
![3-[(4-tert-butylphenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2879487.png)
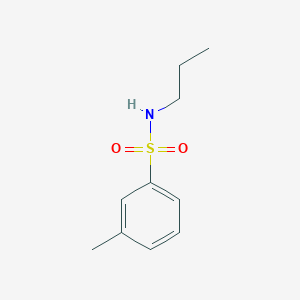
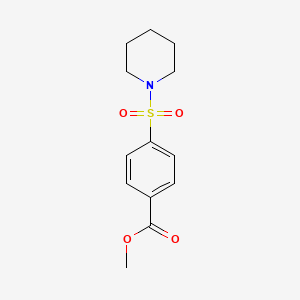
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)
![3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879496.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2879500.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2879502.png)
